3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 5-ethyl-1,2,4-oxadiazole ring and a 4-(4-methoxyphenyl)piperazine moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 5-Ethyl-1,2,4-Oxadiazole Ring: This step involves the reaction of an appropriate nitrile with ethyl hydrazine to form the oxadiazole ring.
Attachment of the 4-(4-Methoxyphenyl)Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the quinoline derivative and 4-(4-methoxyphenyl)piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]quinoline
Uniqueness
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is unique due to the presence of the 5-ethyl-1,2,4-oxadiazole ring and the 4-(4-methoxyphenyl)piperazine moiety, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-ethyl-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-3-22-26-23(27-31-22)20-16-17-6-4-5-7-21(17)25-24(20)29-14-12-28(13-15-29)18-8-10-19(30-2)11-9-18/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAMTJBKKBIROK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.